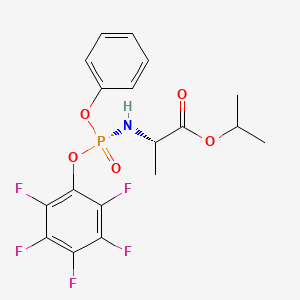

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a chiral organophosphorus compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group attached to a chiral L-alanine moiety, along with perfluorophenoxy and phenoxy substituents. The combination of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of a chiral L-alanine derivative with a phosphorylating agent. One common method includes the use of phosphorus-centered radicals, which are generated through photo-, electro-, or chemical oxidation/reduction of precursors . The reaction conditions often involve mild temperatures and the presence of radical initiators to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic amounts of inexpensive reagents like salicylic acid can promote efficient synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

化学反応の分析

Types of Reactions

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to phosphine or phosphite derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like CHCl3, radical initiators, and transition metal catalysts such as tetrakis(triphenylphosphine)palladium . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include phosphinates, phosphinic amides, and phosphoramidates, which are valuable intermediates in organic synthesis and pharmaceutical development .

科学的研究の応用

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:

作用機序

The mechanism of action of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate involves the interaction of its phosphoryl group with biological targets. The phosphoryl group can participate in phosphoryl-transfer reactions, which are crucial for various biochemical processes . These reactions often involve the activation of nucleophiles and stabilization of leaving groups, facilitating the transfer of the phosphoryl group to specific molecular targets .

類似化合物との比較

Similar Compounds

Similar compounds include other chiral organophosphorus compounds such as:

- Isopropyl methylphosphinate

- Neopentyl phosphonates

- Cyclopentyl phosphonates

Uniqueness

What sets Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate apart is its unique combination of perfluorophenoxy and phenoxy groups, which impart distinct chemical properties and enhance its reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency.

生物活性

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, with the CAS number 1337529-56-2, is a chiral organophosphorus compound known for its unique structural features that include a phosphoryl group attached to a chiral L-alanine moiety and perfluorophenoxy and phenoxy substituents. This compound has gained attention for its potential applications in various fields, particularly in chemistry and biology.

- Molecular Formula: C₁₈H₁₇F₅NO₅P

- Molecular Weight: 453.30 g/mol

- Boiling Point: Not specified

- Purity: Typically around 99.59% .

The biological activity of this compound can be attributed to its phosphoryl group, which plays a crucial role in phosphoryl-transfer reactions essential for various biochemical processes. This mechanism is particularly significant in the context of drug development, where the compound may serve as a prodrug, enhancing the bioavailability and stability of active pharmaceutical ingredients .

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities, including:

- Antiviral Properties: The compound has been explored for its potential use in synthesizing antiviral agents. Its ability to participate in phosphoryl-transfer reactions makes it an attractive candidate for developing nucleoside analogs that inhibit viral replication .

- Anticancer Activity: Preliminary studies suggest that this compound may also have applications in cancer therapy, although specific mechanisms and efficacy data are still under investigation .

Case Studies

- Synthesis of Antiviral Agents:

- Pharmacokinetic Studies:

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other chiral organophosphorus compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| Isopropyl methylphosphinate | Less complex structure | Used in organic synthesis |

| Neopentyl phosphonates | Varying chain lengths | Potential applications in agriculture |

| Cyclopentyl phosphonates | Cyclic structure provides unique reactivity | Investigated for medicinal chemistry |

What sets this compound apart is its combination of perfluorophenoxy and phenoxy groups, which enhances its chemical stability and reactivity, making it particularly valuable in applications requiring high selectivity .

特性

IUPAC Name |

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIILDBHEJQLACD-PAUNIHGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F5NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。